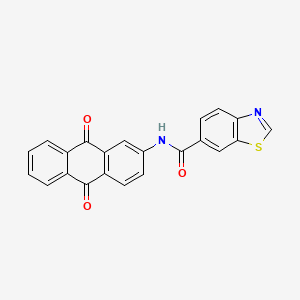

N-(9,10-dioxoanthracen-2-yl)-1,3-benzothiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(9,10-dioxoanthracen-2-yl)-1,3-benzothiazole-6-carboxamide” is a chemical compound. It likely contains an anthracene moiety (a three-ring aromatic hydrocarbon), a benzothiazole moiety (a heterocyclic compound consisting of a benzene ring fused to a thiazole ring), and a carboxamide group .

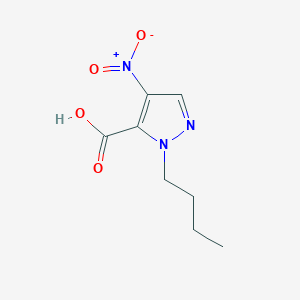

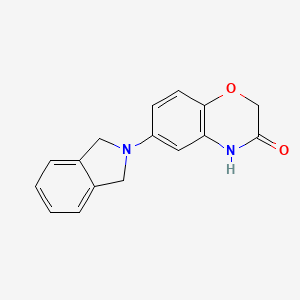

Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple aromatic rings and functional groups . The exact structure would depend on the specific positions of these groups on the anthracene and benzothiazole moieties.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the anthracene, benzothiazole, and carboxamide groups . These groups could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The carboxamide group could potentially form hydrogen bonds, influencing the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Organic Synthesis and C-H Bond Functionalization

This compound is significant in organic synthesis, particularly in the functionalization of inert C-H bonds . It possesses an N,O-bidentate directing group , which is potentially suitable for metal-catalyzed C-H bond functionalization reactions. This process is crucial for creating complex molecules efficiently and sustainably, as it avoids the need for prefunctionalized reagents, thereby reducing waste and saving materials.

Pharmaceutical Research - Anticancer Activity

Anthracene derivatives like this compound are explored for their anticancer properties . They are structurally similar to compounds that have shown effectiveness in disrupting the replication of cancer cells. Research into such compounds could lead to the development of new chemotherapeutic agents.

Development of Dyes and Pigments

Due to its anthracene core, this compound is a key structure in the synthesis of various dyes, pigments, and phosphors . Its ability to absorb and emit light makes it valuable in the creation of new materials for optical applications.

Antimicrobial and Antifungal Applications

The compound’s derivatives have been studied for their antimicrobial and antifungal activities . This makes them potential candidates for the development of new antibiotics and antifungal medications, addressing the growing concern of drug-resistant pathogens.

Analytical Chemistry - Metal Ion Detection

In analytical chemistry, derivatives of this compound are used as reagents for the photometric determination of metal ions . They serve as colorimetric indicators in complexometric titrations, which are essential for detecting and quantifying metal ions in various samples.

Material Science - Photovoltaic Materials

The photophysical properties of anthracene derivatives make them suitable for use in photovoltaic materials . They can be incorporated into solar cells to improve light absorption and conversion efficiency.

Environmental Science - Pollutant Detection

This compound’s sensitivity to various environmental factors can be harnessed for the detection of pollutants . Its structural changes in response to different contaminants can be used to monitor environmental quality.

Biochemistry - Enzyme Inhibition Studies

Anthracene derivatives are also used in biochemistry for enzyme inhibition studies . They can help in understanding the mechanisms of enzyme action and in the development of enzyme inhibitors as therapeutic agents.

Safety and Hazards

Propriétés

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12N2O3S/c25-20-14-3-1-2-4-15(14)21(26)17-10-13(6-7-16(17)20)24-22(27)12-5-8-18-19(9-12)28-11-23-18/h1-11H,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGILEEPRSPVBTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Fluoro-4-phenylphenyl)methyl]prop-2-enamide](/img/structure/B2850000.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propylacetamide](/img/structure/B2850002.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850004.png)

![3-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2850006.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2850008.png)

![2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2850010.png)

![2-(butan-2-ylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2850011.png)

![1-methyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2850012.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2850022.png)